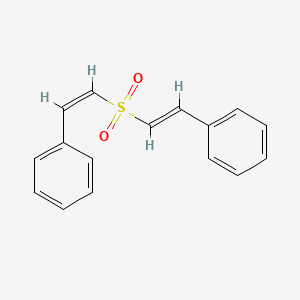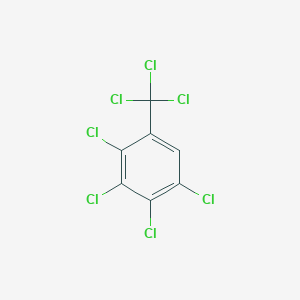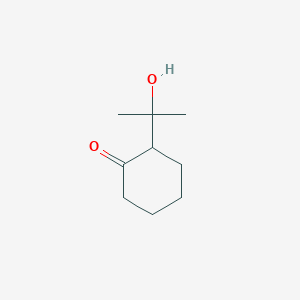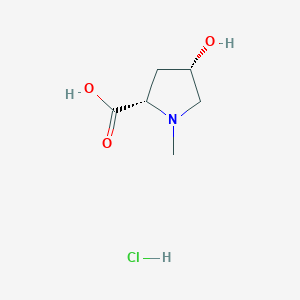![molecular formula C11H18KNO9S2 B14750719 potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate](/img/structure/B14750719.png)
potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate is a complex organic compound with a unique structure. It features a sulfanylpent-4-enylideneamino group linked to a trihydroxy oxan ring, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate typically involves multiple steps:
Formation of the oxan ring: This step involves the cyclization of a suitable precursor to form the oxan ring with the desired stereochemistry.
Introduction of the sulfanylpent-4-enylideneamino group: This is achieved through a series of substitution reactions, where the sulfanyl group is introduced, followed by the enylideneamino group.
Final coupling: The final step involves coupling the two major fragments under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve:
Batch processing: Where each step is carried out in separate reactors, and the intermediate products are purified before proceeding to the next step.
Continuous flow synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the enylideneamino group, converting it to an amine.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution reagents: Including alkyl halides or acyl chlorides for substitution reactions.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction reactions.
Functionalized oxan derivatives: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug development: Its unique structure allows it to be a candidate for drug development, particularly in targeting specific biological pathways.
Medicine
Therapeutic agents: Potential use as a therapeutic agent due to its ability to interact with biological targets.
Diagnostic tools: Can be used in diagnostic assays to detect specific biomolecules.
Industry
Material science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use as a bioactive compound in agricultural applications.
Wirkmechanismus
The compound exerts its effects through:
Molecular targets: It interacts with specific proteins or enzymes, altering their activity.
Pathways involved: It can modulate various biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glucosamine derivatives: Share the oxan ring structure but differ in the functional groups attached.
Sulfanyl compounds: Similar in having a sulfanyl group but differ in the rest of the structure.
Uniqueness
Structural complexity: The combination of the oxan ring with the sulfanylpent-4-enylideneamino group makes it unique.
Versatility: Its ability to undergo various chemical reactions and its applications in multiple fields highlight its uniqueness.
Eigenschaften
Molekularformel |
C11H18KNO9S2 |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate |
InChI |
InChI=1S/C11H19NO9S2.K/c1-2-3-4-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(5-13)20-11;/h2,6,8-11,13-16H,1,3-5H2,(H,17,18,19);/q;+1/p-1/b12-7+;/t6-,8-,9+,10-,11+;/m1./s1 |
InChI-Schlüssel |
SJOUSOAVTHUYIQ-YMDACDOVSA-M |
Isomerische SMILES |
C=CCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
Kanonische SMILES |
C=CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


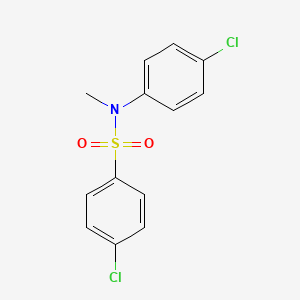

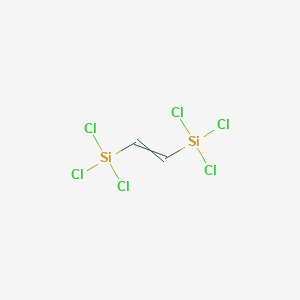
![Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B14750663.png)
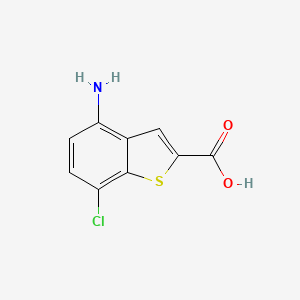
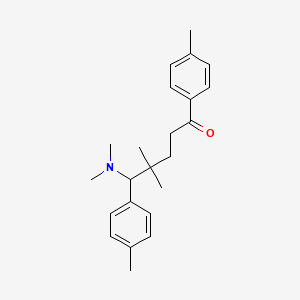
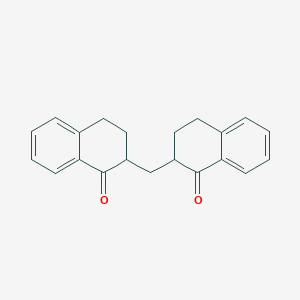
![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)
![(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone](/img/structure/B14750691.png)
![Bicyclo[5.1.0]oct-3-ene](/img/structure/B14750694.png)
